![molecular formula C13H20ClN3O B3027106 1-(Piperidin-4-yl)-3-p-tolylurea hydrochloride CAS No. 1233952-65-2](/img/structure/B3027106.png)
1-(Piperidin-4-yl)-3-p-tolylurea hydrochloride
Overview
Description
1-(Piperidin-4-yl)-3-p-tolylurea hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as P4U and has been synthesized using various methods.
Scientific Research Applications
- PTUH has shown promise as a potential anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that PTUH interferes with key signaling pathways involved in cancer progression .
- PTUH exhibits antibacterial and antifungal activities. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Researchers are investigating its mode of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases. PTUH has been studied for its anti-inflammatory properties, including inhibition of pro-inflammatory cytokines and modulation of immune responses. These findings may have implications for treating inflammatory conditions .
- PTUH has attracted interest in neurology due to its potential neuroprotective effects. Studies have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Researchers aim to uncover its role in neurodegenerative disorders .
- PTUH has been investigated for its cardiovascular effects. It shows vasodilatory properties and may impact blood pressure regulation. Researchers are exploring its potential as an adjunct therapy for hypertension or other cardiovascular conditions .
- PTUH interacts with enzymes, making it relevant in chemical biology. Researchers have studied its inhibitory effects on specific enzymes, such as kinases or proteases. Understanding these interactions can guide drug design and development .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Neuroprotective Potential
Cardiovascular Applications
Chemical Biology and Enzyme Inhibition
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937
properties
IUPAC Name |
1-(4-methylphenyl)-3-piperidin-4-ylurea;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-2-4-11(5-3-10)15-13(17)16-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H2,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFBPHOMMFLJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1233952-65-2 | |
Record name | Urea, N-(4-methylphenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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